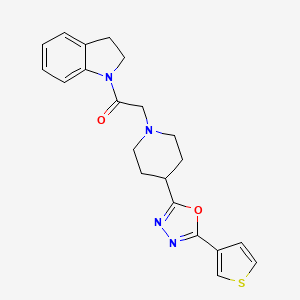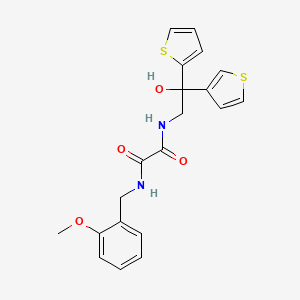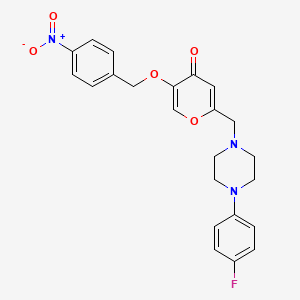
1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(thiophen-2-yl)urea, also known as DTA-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Directed Lithiation
Directed lithiation techniques have been applied to N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds, showcasing the utility of these methods in organic synthesis for introducing substituents via lithiation and subsequent reactions with electrophiles. This approach offers a pathway for the modification and functionalization of urea derivatives, potentially including compounds similar to the one of interest (Smith et al., 2013).
Acetylcholinesterase Inhibitors
Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas has explored their potential as novel acetylcholinesterase inhibitors. This work underscores the importance of urea derivatives in developing therapeutic agents, particularly for treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
α-Ureidoalkylation Reactions
The α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea has been systematically studied, leading to the synthesis of new glycoluril derivatives. This research highlights the synthetic versatility of urea derivatives in creating novel compounds with potential applications in materials science and pharmaceuticals (Gazieva et al., 2009).
Dinuclear Nickel(II) Complexes
Urea derivatives have been utilized in the synthesis of dinuclear nickel(II) complexes, which are of interest in coordination chemistry and catalysis. These complexes may serve as models for understanding metalloenzyme active sites, illustrating the intersection of urea chemistry with bioinorganic and biomimetic research (Adams et al., 2003).
Urotensin-II Receptor Agonists
The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, incorporating urea derivatives, showcases the potential of such compounds in drug discovery and pharmacological research. These findings open avenues for developing new therapeutic agents targeting the urotensin-II system (Croston et al., 2002).
Propiedades
IUPAC Name |
1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-20(2)14-9-7-13(8-10-14)15(21(3)4)12-18-17(22)19-16-6-5-11-23-16/h5-11,15H,12H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAYCBHBLBTBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2462137.png)


![4-[4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2462145.png)
![5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate](/img/structure/B2462146.png)

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2462148.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2462150.png)


![N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2462154.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2462158.png)
